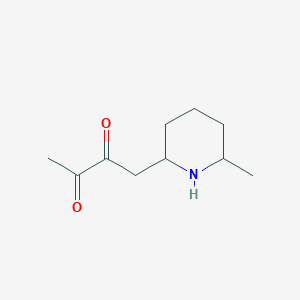![molecular formula C10H11FN4 B13309399 6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and an amine group linked to a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution on the Pyridine Ring: The fluorine atom is introduced to the pyridine ring via electrophilic fluorination using reagents such as Selectfluor.
Coupling Reaction: The final step involves coupling the pyrazole moiety with the fluorinated pyridine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target site. This leads to the modulation of the target’s activity, which can result in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine
- N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
Uniqueness
6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities.
Eigenschaften
Molekularformel |
C10H11FN4 |
|---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
6-fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C10H11FN4/c1-15-7-8(6-13-15)5-12-10-4-2-3-9(11)14-10/h2-4,6-7H,5H2,1H3,(H,12,14) |
InChI-Schlüssel |
BFSRBBZGKRJIMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CNC2=NC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


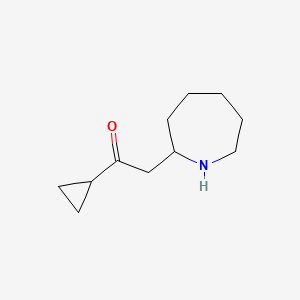
![tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)
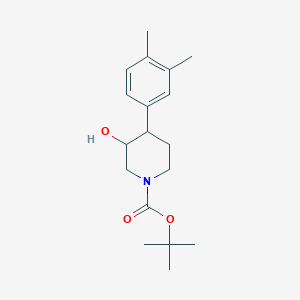
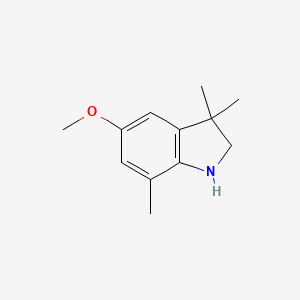


![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
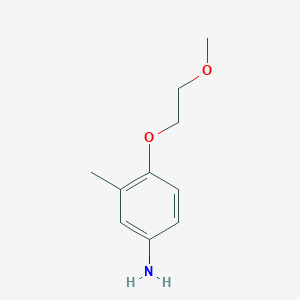
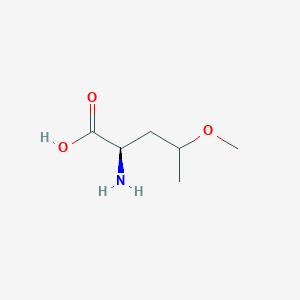
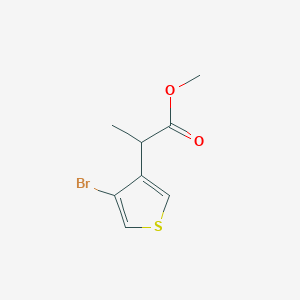
![(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)

![5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309400.png)
